molecular formula C30H24Cl2N6 B602231 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine CAS No. 263366-81-0

11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine

Cat. No. B602231
M. Wt: 539.46
InChI Key:
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Description

“11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine” is a chemical compound with the molecular formula C30H24N4S2 and a molecular weight of 504.67 . It is an impurity standard related to Quetiapine Fumarate, which is an antipsychotic drug .

Scientific Research Applications

  • Crystal Structure Analysis : A study by Capuano et al. (2000) revealed the crystal structure of a clozapine analogue, highlighting its dibenzodiazepine nucleus and the conformation of the piperazine ring. This structural insight is crucial for understanding the molecular interactions of clozapine and its analogues (Capuano, Crosby, Gable, & Lloyd, 2000).

  • Synthesis of Labelled Analogs : Research by Sunay et al. (1992) focused on synthesizing carbon-14 and tritium labelled analogs of clozapine. Such labeled compounds are valuable for tracing and studying the metabolism and distribution of clozapine in biological systems (Sunay, Talbot, & Galullo, 1992).

  • Metabolism Studies : Stock, Spiteller, and Heipertz (1977) explored how clozapine is metabolized in humans, identifying various metabolites and discussing potential pathways for their formation. Understanding metabolism is key for developing safer and more effective therapeutic agents (Stock, Spiteller, & Heipertz, 1977).

  • Chiral Antipsychotic Agents : Davis et al. (1990) studied chloro-substituted analogues of clozapine, examining their structural properties and binding affinities to muscarinic and dopamine receptors. This research contributes to the development of new antipsychotic medications (Davis, de Paulis, Janowsky, & Smith, 1990).

  • Chemistry and Structure-Activity Relationships : Schmutz (1975) reviewed the chemical properties and structure-activity relationships of dibenzo[b,e][1,4]diazepines, including clozapine. This comprehensive review offers insights into the molecular basis of the pharmacological effects of these compounds (Schmutz, 1975).

properties

IUPAC Name

3-chloro-6-[4-(3-chloro-11H-benzo[b][1,4]benzodiazepin-6-yl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24Cl2N6/c31-19-9-11-25-27(17-19)35-29(21-5-1-3-7-23(21)33-25)37-13-15-38(16-14-37)30-22-6-2-4-8-24(22)34-26-12-10-20(32)18-28(26)36-30/h1-12,17-18,33-34H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGKXLZQFLSYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)C5=NC6=C(C=CC(=C6)Cl)NC7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373007
Record name 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine

CAS RN

263366-81-0
Record name 11,11-(Piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo(b,E)(1,4)diazepine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263366810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11,11-(PIPERAZINE-1,4-DIYL)BIS(8-CHLORO-5H-DIBENZO(B,E)(1,4)DIAZEPINE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI23QM53UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine
Reactant of Route 6
11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine

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